LabMol-319
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Overview
Description
LabMol-319 is a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), exhibiting significant antiviral activity. This compound is primarily used in the study of Zika virus, which has been a major concern due to its association with severe birth defects and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LabMol-319 involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the core structure through a series of condensation reactions.
- Introduction of functional groups via substitution reactions.
- Final purification using chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Reaction conditions are carefully controlled to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: LabMol-319 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions are used to introduce or replace functional groups, which can enhance or modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups .
Scientific Research Applications
LabMol-319 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of viral replication and inhibition.
Biology: Employed in cellular assays to investigate the antiviral activity and cytotoxicity.
Medicine: Potential therapeutic agent for treating Zika virus infections, with ongoing research into its efficacy and safety.
Industry: Utilized in the development of antiviral drugs and as a reference compound in quality control
Mechanism of Action
LabMol-319 exerts its effects by inhibiting the NS5 RNA-dependent RNA polymerase of the Zika virus. This enzyme is crucial for viral replication, and its inhibition prevents the virus from replicating within host cells. The compound binds to the active site of the enzyme, blocking its activity and thereby halting the viral life cycle .
Comparison with Similar Compounds
LabMol-144: Another potent inhibitor of viral polymerases, but with different structural features.
LabMol-146: Similar in activity to LabMol-319 but with variations in its molecular structure.
Uniqueness: this compound stands out due to its high potency and specificity for the Zika virus NS5 RNA-dependent RNA polymerase. Its unique structure allows for strong binding to the enzyme, making it a valuable tool in antiviral research .
Properties
IUPAC Name |
methyl 3-[5-(4-aminophenoxy)-1,3-dioxoisoindol-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c1-28-22(27)13-3-2-4-15(11-13)24-20(25)18-10-9-17(12-19(18)21(24)26)29-16-7-5-14(23)6-8-16/h2-12H,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNZUSAICBITNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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